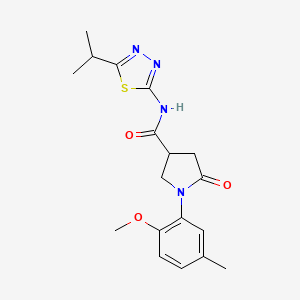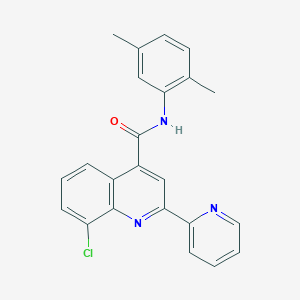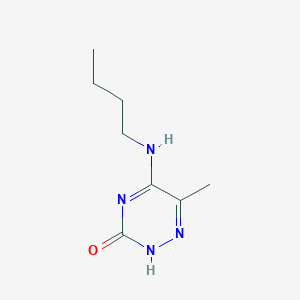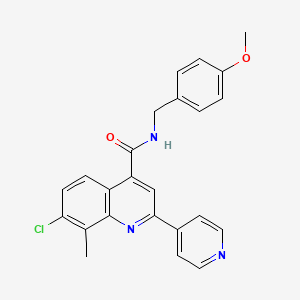![molecular formula C15H15F3N2O2 B4762463 N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)
N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Overview
Description
N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmaceutical agent. This compound is commonly referred to as "CTP-692" and is being studied for its potential use in treating various neurological and psychiatric disorders. In
Mechanism of Action
The exact mechanism of action of CTP-692 is not fully understood, but it is believed to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in regulating synaptic plasticity and is involved in learning and memory processes. By modulating the activity of the NMDA receptor, CTP-692 may improve cognitive function and reduce symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
CTP-692 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of glutamate and glycine in the brain, as well as increased phosphorylation of the protein kinase B (Akt) signaling pathway. These effects suggest that CTP-692 may be involved in regulating synaptic plasticity and neuronal signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTP-692 in lab experiments is that it has been shown to be well-tolerated and have a favorable safety profile in preclinical studies. However, one limitation is that the compound is relatively new and there is limited data available on its efficacy and safety in humans. Additionally, the synthesis of CTP-692 is complex and may be difficult to reproduce in a lab setting.
Future Directions
There are several future directions for research on CTP-692. One area of interest is exploring the potential use of CTP-692 in combination with other pharmacological agents for the treatment of psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of CTP-692 in humans. Finally, research is needed to better understand the exact mechanism of action of CTP-692 and how it may be used to improve cognitive function and reduce symptoms of psychiatric disorders.
Conclusion:
CTP-692 is a promising compound that has gained significant attention in the scientific research community due to its potential applications as a pharmaceutical agent. While there is still much to learn about this compound, the available data suggests that it may be a promising candidate for the development of new treatments for neurological and psychiatric disorders. Further research is needed to fully understand the potential of CTP-692 and to determine how it may be used to improve cognitive function and reduce symptoms of psychiatric disorders.
Scientific Research Applications
CTP-692 has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. In preclinical studies, CTP-692 has been shown to improve cognitive function and reduce symptoms of depression and anxiety. These findings suggest that CTP-692 may be a promising candidate for the development of new pharmacological treatments for these disorders.
properties
IUPAC Name |
N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-2-1-3-12(7-10)20-8-9(6-13(20)21)14(22)19-11-4-5-11/h1-3,7,9,11H,4-6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKOVKQYAOWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)

![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4762420.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)

![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)

